4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide
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Overview
Description
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide is a sulfonamide compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core, substituted with a bis(2-methylpropyl)sulfamoyl group and an ethoxyphenyl group.
Preparation Methods
The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent substitution reactions to introduce the sulfonamide and ethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide can be compared with other sulfonamide compounds, such as:
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-6-29-21-11-9-20(10-12-21)24-23(26)19-7-13-22(14-8-19)30(27,28)25(15-17(2)3)16-18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJKIBMXUMKCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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